molecular formula C17H21N5OS B7574308 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide

3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide

Cat. No. B7574308
M. Wt: 343.4 g/mol
InChI Key: JOWFFWSTXSKGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TDZD-8 is a thiadiazole compound that has been synthesized through various methods and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on various signaling pathways. Inhibition of GSK-3 has been shown to have effects on cell proliferation, apoptosis, and differentiation, among other cellular processes.
Biochemical and Physiological Effects:
3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has been found to have a wide range of biochemical and physiological effects. In cancer cells, 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has been shown to inhibit cell proliferation and induce apoptosis. In diabetes, 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has been found to improve insulin sensitivity and glucose uptake. In Alzheimer's disease, 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has been shown to reduce amyloid beta accumulation and improve cognitive function.

Advantages and Limitations for Lab Experiments

3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has several advantages for lab experiments, including its small size, high potency, and specificity for GSK-3. However, 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide also has limitations, including its relatively short half-life and potential off-target effects. These limitations can be addressed through the use of appropriate controls and experimental design.

Future Directions

There are several future directions for 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide research, including the development of more potent and specific GSK-3 inhibitors, the optimization of 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide for clinical use, and the investigation of 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide in combination with other therapies. Additionally, 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has potential applications in other diseases, including neurodegenerative diseases and inflammatory disorders, which warrant further investigation.
In conclusion, 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide inhibits GSK-3 and has a wide range of biochemical and physiological effects. 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has several advantages for lab experiments, but also has limitations that need to be addressed. There are several future directions for 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide research, including the development of more potent and specific inhibitors and investigation in other diseases.

Synthesis Methods

3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide can be synthesized through various methods, including the reaction of 4-(thiadiazol-4-yl)aniline with pyrrolidine-1-carboxylic acid, followed by cyclization and amidation. Other methods include the reaction of 4-(thiadiazol-4-yl)benzoyl chloride with pyrrolidine, followed by amidation. The synthesis of 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has been optimized to increase yield and purity, and the compound has been extensively characterized using various analytical techniques.

Scientific Research Applications

3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. 3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide has been found to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in various signaling pathways, including the Wnt signaling pathway. Inhibition of GSK-3 has been shown to have therapeutic potential in various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c23-17(22-10-7-15(11-22)21-8-1-2-9-21)18-14-5-3-13(4-6-14)16-12-24-20-19-16/h3-6,12,15H,1-2,7-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWFFWSTXSKGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(C2)C(=O)NC3=CC=C(C=C3)C4=CSN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide

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